molecular formula C5H3N2O3- B13396815 6-oxo-1H-pyrazine-3-carboxylate

6-oxo-1H-pyrazine-3-carboxylate

Cat. No.: B13396815
M. Wt: 139.09 g/mol
InChI Key: CGQFCIHUUCMACC-UHFFFAOYSA-M
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Description

6-oxo-1H-pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound It is characterized by a pyrazine ring with a keto group at the 6th position and a carboxylate group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-1H-pyrazine-3-carboxylate typically involves the decarboxylation of sodium this compound. One of the processes developed for its synthesis includes a highly selective decarboxylation reaction that allows the target building block to be accessed with complete regioselectivity in standard batch processing equipment .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar decarboxylation processes. The use of batch processing equipment ensures that the compound can be produced in large quantities with high purity and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-oxo-1H-pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrazine derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

6-oxo-1H-pyrazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-oxo-1H-pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-1H-pyrazine-3-carboxylate is unique due to its specific structural features, including the keto and carboxylate groups, which confer distinct chemical reactivity and

Properties

IUPAC Name

6-oxo-1H-pyrazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-2H,(H,7,8)(H,9,10)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQFCIHUUCMACC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N2O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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